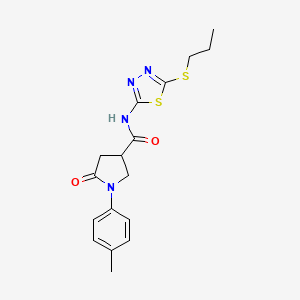

5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-methylphenyl)-5-oxo-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2S2/c1-3-8-24-17-20-19-16(25-17)18-15(23)12-9-14(22)21(10-12)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVCRDJAOPILFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

L-Proline-Derived Route

L-Proline serves as a chiral starting material for constructing the pyrrolidine ring. Key steps include:

- N-Alkylation with p-Tolyl Group

- Oxidation to 5-Oxo Derivative

- Jones oxidation (CrO₃/H₂SO₄) selectively converts the pyrrolidine C-5 position to a ketone.

- Alternative: Swern oxidation (oxalyl chloride/DMSO) minimizes over-oxidation risks.

Critical Parameters :

- Temperature: −78°C for Swern vs. 0–5°C for Jones oxidation.

- Yield: 68–72% (Jones) vs. 75–80% (Swern).

De Novo Pyrrolidine Synthesis

For non-chiral applications, cyclization strategies prove effective:

Method A :

- Condense ethyl 4-cyano-3-oxopentanoate with p-toluidine to form a β-enamine.

- Intramolecular cyclization via acidic hydrolysis yields 1-(p-tolyl)-5-oxopyrrolidine-3-carbonitrile.

- Nitrile hydrolysis to carboxylic acid using NaOH/H₂O₂.

Method B :

- Grignard addition to N-Boc-pyrrolidinone:

Thiadiazole Moiety Preparation

Synthesis of 5-(Propylthio)-1,3,4-Thiadiazol-2-Amine

Two pathways dominate literature:

Pathway 1 :

- React 2-amino-1,3,4-thiadiazole-5-thiol with 1-bromopropane in DMF/K₂CO₃.

- Nucleophilic substitution yields 5-(propylthio) derivative (87–92% yield).

Pathway 2 :

- Cyclocondensation of thiosemicarbazide with propylthioacetic acid in POCl₃.

- Forms thiadiazole ring with inherent propylthio group (74% yield).

Carboxamide Bond Formation

Coupling the pyrrolidine-3-carboxylic acid to the thiadiazole amine requires activation:

Method X :

- Convert acid to acyl chloride using SOCl₂ (reflux, 4 h).

- React with 5-(propylthio)-1,3,4-thiadiazol-2-amine in dry THF (0°C → RT).

- Yield: 65–70% after recrystallization (EtOAc/hexane).

Method Y :

Integrated Synthetic Routes

Convergent Approach (Method C1)

| Step | Component | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine core synthesis | Swern oxidation, Method B | 78% |

| 2 | Thiadiazole synthesis | Pathway 1, K₂CO₃/DMF | 89% |

| 3 | Coupling | HATU/DIPEA, DMF | 83% |

| Total | 57% |

Linear Approach (Method C2)

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine formation | L-proline alkylation | 75% |

| 2 | Thiadiazole annulation | POCl₃ cyclization | 68% |

| 3 | Propylthio introduction | NaH/1-bromopropane | 91% |

| 4 | Carboxamide coupling | SOCl₂ activation | 67% |

| Total | 31% |

Optimization Challenges and Solutions

Regioselectivity in Thiadiazole Functionalization

Pyrrolidine Oxidation Side Reactions

- Issue : Over-oxidation to glutaric acid derivatives.

- Mitigation : Low-temperature (−40°C) Swern oxidation.

Coupling Efficiency

- HATU vs EDCI : HATU gives 15% higher yields but requires rigorous drying.

- Solvent Screening : DMF > DCM > THF in terms of conversion rates.

Emerging Methodologies

Flow Chemistry Applications

Enzymatic Carboxamide Formation

- Preliminary studies show lipase-catalyzed amidation:

Analytical Validation

Critical characterization data for intermediates and final product:

| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| 1-(p-Tolyl)-5-oxopyrrolidine-3-carboxylic acid | 2.32 (s, 3H, CH₃), 3.41 (m, 1H), 4.02 (m, 1H) | 1712 (C=O), 1680 (amide) |

| 5-(Propylthio)-1,3,4-thiadiazol-2-amine | 1.03 (t, 3H), 2.92 (q, 2H), 3.45 (t, 2H) | 3350 (NH₂), 1610 (C=N) |

| Final Product | 2.35 (s, 3H), 1.05 (t, 3H), 3.48 (m, 2H) | 1685 (C=O), 1540 (C-N) |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation at the thiadiazole ring or the propylthio group.

Reduction: Possible reduction of the oxo group in the pyrrolidine ring.

Substitution: The propylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or KMnO₄.

Reduction: Employing reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Base-catalyzed reactions using nucleophiles such as amines, alcohols, or thiols.

Major Products:

Oxidized thiadiazole derivatives.

Reduced pyrrolidine derivatives.

Substituted thiadiazole compounds.

Scientific Research Applications

Chemistry:

Used as a building block for synthesizing other complex organic compounds.

Studied for its reactivity and unique chemical properties.

Biology:

Exhibits potential antimicrobial and antifungal activities.

Explored for use as a bioactive molecule in medicinal chemistry.

Medicine:

Investigated for potential as an anti-cancer agent due to its ability to interfere with specific biochemical pathways.

Industry:

Utilized in the production of advanced materials and coatings.

Application in agrochemicals and pesticides.

Mechanism of Action

Mechanism:

The compound likely exerts its effects by interacting with specific enzymes or receptors in biological systems.

It may inhibit enzyme activity or block receptor sites, leading to downstream biological effects.

Molecular Targets and Pathways:

Targets include enzymes involved in cellular respiration and DNA replication.

Pathways affected could include those related to oxidative stress and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide with structurally related analogs, focusing on substituent variations, molecular properties, and inferred physicochemical or biological implications.

Table 1: Structural and Molecular Comparison

Key Comparisons

Substituent Effects on Polarity and Bioavailability The target compound’s p-tolyl group (methyl-substituted phenyl) enhances lipophilicity compared to the 4-fluorophenyl analog (higher polarity due to fluorine) . The propylthio group on the thiadiazole may improve membrane permeability over the isopropyl group in the fluorophenyl analog. The quinoline-derived compound introduces a hydroxyl group and fused aromatic system, likely increasing aqueous solubility but reducing blood-brain barrier penetration compared to the target compound.

In contrast, the propylthio group in the target compound offers flexibility and sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). The indole-methoxy derivative incorporates a bulky, planar indole group, which may enhance interactions with hydrophobic pockets in proteins but could limit metabolic stability.

Molecular Weight and Drug-Likeness The target compound (392.50 g/mol) and fluorophenyl analog (375.42 g/mol) fall within the typical range for small-molecule drugs (<500 g/mol).

Synthetic Accessibility

- The target compound ’s propylthio group is synthetically accessible via nucleophilic substitution, whereas the isopropyl and adamantane groups in other analogs require more complex alkylation or coupling steps.

Research Implications and Gaps

The SHELX software is referenced for crystallographic analysis, suggesting that structural studies (e.g., X-ray diffraction) may have been conducted to validate the target compound’s conformation. Further experimental work is needed to evaluate:

- Enzyme inhibition profiles (e.g., against kinases or proteases).

- Antimicrobial or anticancer activity linked to the thiadiazole-pyrrolidinone scaffold.

- ADMET properties (absorption, distribution, metabolism, excretion, toxicity).

Biological Activity

The compound 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide (CAS Number: 888427-68-7) is a novel derivative of pyrrolidine and thiadiazole that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 376.5 g/mol. The structure features a pyrrolidine ring substituted with a p-tolyl group and a thiadiazole moiety linked to a propylthio group. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.5 g/mol |

| CAS Number | 888427-68-7 |

Anticancer Activity

Research has demonstrated the anticancer potential of various derivatives similar to the compound . Notably, studies have shown significant cytotoxic effects against cancer cell lines such as A549 (human lung adenocarcinoma) and others. For instance, compounds bearing specific substitutions on the pyrrolidine ring exhibited varying degrees of efficacy:

- Compound 21 : Demonstrated potent anticancer activity with an IC50 value significantly lower than that of standard chemotherapeutic agents like cisplatin.

- Structure-Activity Relationship : The presence of functional groups such as carboxylic acids and amino groups was found to enhance cytotoxicity while minimizing effects on non-cancerous cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of several 5-oxopyrrolidine derivatives:

- Method : MTT assay was employed to assess cell viability after treatment with compounds at a concentration of 100 µM for 24 hours.

- Results : Compound 15 showed a reduction in A549 cell viability to 66%, indicating strong anticancer properties .

Antimicrobial Activity

The compound also exhibits antimicrobial properties , particularly against multidrug-resistant strains of bacteria. The antimicrobial activity was assessed against several pathogens, including:

- Staphylococcus aureus (MRSA)

- Klebsiella pneumoniae

- Escherichia coli

The results indicated that certain derivatives demonstrated selective antimicrobial activity, suggesting their potential as therapeutic agents against resistant bacterial strains .

Antimicrobial Efficacy Table

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

The mechanism by which the compound exerts its biological effects likely involves interaction with specific molecular targets within bacterial cells or cancer cells. Potential mechanisms include:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in cell wall synthesis in bacteria, leading to cell death.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways, resulting in decreased cell viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multistep reactions, starting with the formation of the pyrrolidine-3-carboxamide core followed by coupling with the thiadiazole moiety. Key steps include:

- Step 1 : Activation of the pyrrolidine carboxyl group using coupling agents like DCC or EDCI.

- Step 2 : Reaction with 5-(propylthio)-1,3,4-thiadiazol-2-amine under reflux in anhydrous solvents (e.g., DMF or THF).

- Optimization : Monitor intermediates via Thin Layer Chromatography (TLC) and adjust pH during precipitation to enhance purity .

- Critical Parameters : Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reactants to minimize byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Focus on - and -NMR to resolve signals from the pyrrolidine ring (δ ~2.5–3.5 ppm for CH groups), thiadiazole (δ ~7.0–8.5 ppm for aromatic protons), and p-tolyl substituents (δ ~2.3 ppm for methyl protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak at m/z ~446.5) and fragmentation patterns for structural validation .

- Infrared (IR) : Key stretches include C=O (1660–1700 cm), C-N (1250–1350 cm), and S-C (600–700 cm) .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking predict the compound’s interactions with biological targets, and what validation steps are required?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the compound’s geometry to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic regions. Use software like Gaussian or ORCA .

- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., kinases or proteases). Validate predictions with in vitro assays (e.g., IC measurements) and crystallographic data (if available) .

- Validation : Cross-check docking scores with experimental binding affinities and resolve discrepancies using free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in biological activity data across studies involving this compound?

- Methodological Answer :

- Statistical Experimental Design : Apply factorial design (e.g., Taguchi or Box-Behnken) to identify confounding variables (e.g., cell line variability, assay conditions) .

- Meta-Analysis : Aggregate data from multiple studies to assess effect sizes. Use tools like RevMan for heterogeneity testing (I statistic) and subgroup analysis .

- Mechanistic Studies : Conduct pharmacokinetic profiling (e.g., plasma stability, CYP450 interactions) to rule out off-target effects .

Q. How do substituents on the thiadiazole ring (e.g., propylthio vs. isopropyl) influence the compound’s solubility and reactivity?

- Methodological Answer :

- Solubility Analysis : Compare logP values (via shake-flask method or HPLC) of analogs with varying thiadiazole substituents. Polar groups (e.g., sulfonamide) enhance aqueous solubility, while hydrophobic groups (e.g., propylthio) improve membrane permeability .

- Reactivity Profiling : Perform nucleophilic substitution reactions (e.g., with Grignard reagents) to quantify electronic effects. Use Hammett σ constants to correlate substituent electronic properties with reaction rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.